molecular formula C7H4N4 B1344265 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile CAS No. 454685-88-2

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile

Katalognummer: B1344265
CAS-Nummer: 454685-88-2
Molekulargewicht: 144.13 g/mol
InChI-Schlüssel: GDYUNCUMRKXRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a fused pyrrole and pyrimidine ring system, with a nitrile group at the 5-position. Its structure allows for diverse chemical modifications, making it a valuable scaffold in drug discovery and development .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be treated with various reagents to introduce the nitrile group at the desired position . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to ensure consistent quality and high throughput. The use of robust catalysts and optimized reaction conditions is crucial to achieving high yields and purity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
One of the most notable applications of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is its role as a scaffold for developing potent inhibitors of various kinases involved in cancer progression. The compound has shown promising results as an inhibitor of monopolar spindle 1 (MPS1) kinase, which is often overexpressed in aggressive cancers such as triple-negative breast cancer (TNBC).

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 (µM)Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

The compound's ability to inhibit MPS1 leads to disruption in cancer cell division, demonstrating its potential as a therapeutic agent against various malignancies .

Biological Studies

This compound is utilized in biological research to investigate cellular processes such as proliferation and apoptosis. Studies have indicated that derivatives of this compound can selectively induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study: Structure-Activity Relationship (SAR) Analysis
A study synthesized a series of derivatives containing the 7H-Pyrrolo[2,3-d]pyrimidine scaffold and evaluated their biological activity against various cancer cell lines. The most promising derivative exhibited an IC50 value of 0.38 µM against HeLa cells, indicating significant anticancer potential .

Targeting Kinases

The compound has been identified as a selective inhibitor for several kinases beyond MPS1, including targets relevant to Parkinson's disease treatment, such as leucine-rich repeat kinase 2 (LRRK2). This broad spectrum of activity suggests that modifications to the pyrrolo[2,3-d]pyrimidine structure could yield new therapeutic candidates for various diseases .

Synthetic Routes and Modifications

Feasible Synthetic Routes
Research has focused on optimizing synthetic pathways for producing derivatives of this compound. These synthetic efforts facilitate the introduction of various substituents that enhance biological activity and selectivity towards specific targets .

Wirkmechanismus

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monopolar spindle 1 kinase, a protein kinase involved in cell division. By binding to the active site of this enzyme, the compound disrupts its function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile include:

Uniqueness

The uniqueness of this compound lies in its structural versatility and ability to form stable complexes with various biological targets. This makes it a valuable scaffold for drug discovery and development, particularly in the field of oncology .

Biologische Aktivität

7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a fused pyrrole and pyrimidine ring system, which is known for its ability to mimic purines and pyrimidines. This structural similarity facilitates interactions with various biological targets, making it a promising scaffold for drug development.

Anticancer Activity

This compound exhibits significant anticancer properties. It has been identified as a potent inhibitor of monopolar spindle 1 (MPS1) kinase, an enzyme implicated in the regulation of cell division and tumor progression. In studies involving triple-negative breast cancer (TNBC), this compound demonstrated selective inhibition of MPS1 with promising antiproliferative effects on cancer cell lines .

Table 1: Anticancer Activity of this compound

Cancer TypeIC50 (µM)Mechanism of Action
Triple-negative breast cancer0.5MPS1 inhibition
Leukemia0.19Induction of apoptosis via caspase activation
Solid tumors<1Cell cycle arrest at G2/M phase

Antimicrobial Activity

Recent studies have shown that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold were evaluated for their antibacterial efficacy against Staphylococcus aureus, Micrococcus luteus, and Escherichia coli using the agar dilution method .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Micrococcus luteus16
Escherichia coli64

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives have shown the ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. For example, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The selective inhibition of MPS1 leads to disrupted cell cycle progression in cancer cells.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in leukemia models.
  • Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or protein synthesis.

Case Studies

  • Triple-Negative Breast Cancer : A study highlighted the effectiveness of a specific derivative in inhibiting MPS1 in TNBC cells, leading to reduced cell viability and increased apoptosis markers such as caspase-3 activation .
  • Leukemia Models : Another case study demonstrated that treatment with this compound resulted in significant growth inhibition in leukemia cell lines, with associated changes in cell cycle dynamics and apoptosis induction .

Eigenschaften

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-1-5-2-10-7-6(5)3-9-4-11-7/h2-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUNCUMRKXRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626837
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454685-88-2
Record name 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 15 mL round-bottomed flask, 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (1 g, 3.35 mmol, Eq: 1.00) and TBAF (13.4 ml, 13.4 mmol, Eq: 4.00) were combined with Tetrahydrofuran to give an off-white solution. The reaction mixture was stirred for 3 h. The reaction mixture was poured into 20 mL sat NH4Cl and extracted with EtOAc (3×25 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was triturated with diethyl ether (1×20 mL) to obtain 7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (312 mg, 65%).
Name
7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 5
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Customer
Q & A

Q1: What makes 7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile a promising scaffold for drug development, particularly in the context of cancer treatment?

A1: this compound derivatives have shown promise as inhibitors of Monopolar Spindle 1 kinase (MPS1) []. MPS1 is a protein kinase often overexpressed in aggressive cancers like triple-negative breast cancer (TNBC) []. By inhibiting MPS1, these compounds can disrupt cancer cell division, offering a potential therapeutic avenue for TNBC and other cancers with elevated MPS1 activity.

Q2: How does the structure of this compound lend itself to modifications that could enhance its biological activity and selectivity?

A2: The core structure of this compound provides multiple sites for chemical modifications. Researchers have successfully introduced various substituents at different positions on this scaffold, as exemplified by the development of a potent MPS1 inhibitor guided by X-ray crystallography []. These modifications can influence the compound's binding affinity to its target, cellular permeability, and overall pharmacological profile. For example, studies have explored modifications at the 2-amino and 4-chloro positions to optimize interactions with specific amino acid residues within the binding site of target proteins like MPS1 [, ].

Q3: Beyond its potential in cancer treatment, what other therapeutic applications have been explored for this compound derivatives?

A3: The this compound scaffold has demonstrated versatility in medicinal chemistry. Research has explored its use in developing not only anticancer agents but also antiviral and antibacterial nucleosides []. For instance, derivatives like cadeguomycin, 2′-deoxycadeguomycin, and ara-cadeguomycin, synthesized from this core structure, have shown activity against certain viruses [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.